![molecular formula C15H20F5NO3 B3847066 4,4,5,5,5-Pentafluoropentyl 4-[bis(prop-2-enyl)amino]-4-oxobutanoate](/img/structure/B3847066.png)
4,4,5,5,5-Pentafluoropentyl 4-[bis(prop-2-enyl)amino]-4-oxobutanoate
Overview
Description
4,4,5,5,5-Pentafluoropentyl 4-[bis(prop-2-enyl)amino]-4-oxobutanoate is a synthetic organic compound characterized by the presence of fluorinated alkyl groups and a diallylamino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoropentyl 4-[bis(prop-2-enyl)amino]-4-oxobutanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4,4,5,5,5-pentafluoropentanol with a suitable acid chloride to form an ester intermediate. This intermediate is then reacted with diallylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,5-Pentafluoropentyl 4-[bis(prop-2-enyl)amino]-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amines.
Scientific Research Applications
4,4,5,5,5-Pentafluoropentyl 4-[bis(prop-2-enyl)amino]-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,5,5,5-Pentafluoropentyl 4-[bis(prop-2-enyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The fluorinated alkyl groups may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The diallylamino group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5,5-Pentafluoropentyl methanesulfonate
- Bis(4,4,5,5,5-pentafluoropentyl) carbonate
- S-(4,4,5,5,5-Pentafluoropentyl)isothiourea Methanesulfonate
Uniqueness
Compared to similar compounds, 4,4,5,5,5-Pentafluoropentyl 4-[bis(prop-2-enyl)amino]-4-oxobutanoate is unique due to the presence of both fluorinated alkyl groups and a diallylamino functional group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4,4,5,5,5-pentafluoropentyl 4-[bis(prop-2-enyl)amino]-4-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F5NO3/c1-3-9-21(10-4-2)12(22)6-7-13(23)24-11-5-8-14(16,17)15(18,19)20/h3-4H,1-2,5-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBTXZQCAXMZRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)CCC(=O)OCCCC(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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